Quinoline

Catalog No.
S606354
CAS No.
91-22-5
M.F
C9H7N
M. Wt
129.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoline

CAS Number

91-22-5

Product Name

Quinoline

IUPAC Name

quinoline

Molecular Formula

C9H7N

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H

InChI Key

SMWDFEZZVXVKRB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=N2

Solubility

12.4 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 72.5 °F (NTP, 1992)
Soluble in alcohol, ether, and carbon disulfide
Miscible with oxygenated solvents
More sol in hot than cold water; sol in ethanol, ethyl ether, acetone, carbon disulfide and other common organic solvents.
In water, 6,110 mg/l @ 25 °C
6.11 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 0.61 (very poor)

Synonyms

1-Azanaphthalene; 1-Benzazine; B 500; Benzo[b]pyridine; Benzopyridine; Leucol; Leucoline; Leukol; NSC 3396; Quinolin

Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2

Anti-Infective Agents

Quinoline-based structures have been extensively explored for their antimicrobial properties. Studies have shown that they exhibit antibacterial, antifungal, and antitubercular activity [, , ]. Notably, quinoline derivatives like chloroquine, pyrimethamine, and mefloquine are established antimalarial drugs, highlighting their effectiveness against parasitic infections []. The ability of quinolines to target different aspects of microbial growth and survival makes them valuable candidates for developing novel antibiotics to combat emerging drug resistance.

Anti-Cancer Agents

The versatile nature of quinolines extends to their potential in cancer treatment. Research suggests that quinoline derivatives possess antitumor activity, potentially acting through various mechanisms such as cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (formation of new blood vessels in tumors) []. While still in the preclinical or early clinical stages, quinoline-based compounds hold promise for the development of novel and effective cancer therapies.

Other Therapeutic Applications

Beyond the aforementioned applications, quinolines are being explored for their potential in treating other diseases. Studies have reported promising results in areas like:

  • Anti-inflammatory agents: Quinoline derivatives exhibit anti-inflammatory properties, suggesting their potential for treating various inflammatory conditions like arthritis and autoimmune diseases [].
  • Antiviral agents: Research suggests that certain quinolines may have antiviral activity against various viruses, including HIV [].
  • Neurodegenerative diseases: Some quinoline derivatives are being investigated for their potential to treat neurodegenerative diseases like Alzheimer's disease, although further research is needed to determine their efficacy [].

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7NC_9H_7N. It consists of a benzene ring fused to a pyridine ring, making it part of the broader class of compounds known as quinolines. Quinoline is a colorless liquid with a strong, distinctive odor, which becomes yellow and eventually brown upon aging, especially when exposed to light. It is slightly soluble in cold water but readily dissolves in hot water and most organic solvents. Quinoline is found naturally in coal tar, bone oil, and angostura bark, and it was first isolated by heating quinine, an antimalarial alkaloid, with an alkali .

Quinoline exhibits various chemical properties that allow it to participate in multiple types of reactions:

  • Basic Character: Quinoline is a weak base and can form salts with acids that are sparingly soluble in water.
  • Electrophilic Substitution: This occurs primarily at the C-5 and C-8 positions under vigorous conditions. For instance:
    • Nitration with fuming nitric acid yields 5-nitroquinoline and 8-nitroquinoline.
    • Sulphonation can produce quinoline-5-sulphonic acid and quinoline-8-sulphonic acid .
  • Nucleophilic Substitution: Substitution reactions can occur at C-2 or C-4 (if C-2 is blocked). Examples include:
    • Reaction with sodamide leading to 2-aminoquinoline.
    • Reaction with potassium hydroxide yielding 2-hydroxyquinoline .
  • Oxidation: Quinoline can be oxidized to quinoline-N-oxide using peracetic acid.
  • Reduction: Mild reduction leads to 1,2,3,4-tetrahydroquinoline, while more vigorous conditions can yield decahydroquinoline .

Quinoline and its derivatives have significant biological activities, particularly in medicinal chemistry. They are known for their roles as:

  • Antimalarial agents: Compounds like quinine, chloroquine, and primaquine are derived from quinoline and are used to treat malaria.
  • Antibiotics: Various quinoline derivatives exhibit antibacterial properties.
  • Other therapeutic uses: Quinoline compounds are also used in treatments for hypertension (e.g., quinapril) and asthma (e.g., montelukast) .

Several methods exist for synthesizing quinoline, each utilizing different starting materials and reaction conditions:

  • Skraup Synthesis: Involves heating aniline with glycerol in the presence of sulfuric acid and a mild oxidizing agent like nitrobenzene.
  • Friedlander Synthesis: Condensation of o-aminobenzaldehyde with acetaldehyde under alkaline conditions.
  • Pfitzinger Reaction: Combines isatin with a ketone to yield quinoline-4-carboxylic acid.
  • Combes Synthesis: Involves the condensation of arylamines with β-dicarbonyl compounds .
  • Recent Multicomponent Reactions (MCRs): Newer methodologies allow for efficient synthesis using multiple reactants in one step, enhancing structural diversity .

Quinoline has various applications across different fields:

  • Chemical Precursors: It serves as a precursor for synthesizing other chemicals like 8-hydroxyquinoline, which is used as a chelating agent.
  • Dyes and Pigments: Quinoline derivatives are employed in the manufacture of dyes.
  • Pharmaceuticals: Many drugs contain quinoline structures due to their biological activities .
  • Corrosion Inhibitors: Quinolinium salts are utilized as corrosion inhibitors in various industrial applications .

Studies on quinoline interactions often focus on its biological activity and its capacity to form complexes with metal ions. Quinoline derivatives can interact with various biological targets due to their ability to coordinate with metal ions, influencing drug efficacy and resistance mechanisms in bacteria .

Quinoline shares structural similarities with several other heterocyclic compounds. Here are some notable examples:

CompoundStructure TypeUnique Features
IsoquinolineFused benzene-pyridineFound in many natural products; has distinct pharmacological properties.
1H-Pyrrolo[3,4-b]quinolin-1-oneFused pyrrole-quinolineExhibits unique anti-cancer properties; less studied than quinolines.
4-HydroxyquinolineHydroxy-substituted quinolineKnown for antibiotic resistance involvement; important in medicinal chemistry.
QuinoxalineFused benzene-pyridineExhibits different biological activities; used in pharmaceuticals but less common than quinolines.

Quinoline's unique position arises from its extensive use in medicinal chemistry as well as its diverse synthetic pathways compared to these similar compounds .

Physical Description

Quinoline appears as a colorless liquid with a peculiar odor. Slightly denser than water. Contact may irritate to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Liquid
Colorless hygroscopic liquid with characteristic odor; Turns brown after exposure to light; [ICSC] Clear liquid that darkens as ages; [Hawley] Light yellow liquid; [MSDSonline]
COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO LIGHT.

Color/Form

COLORLESS TO BROWN /SRP: TECHNICAL GRADE/
Highly refractive/darkens with age
Colorless liquid

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

129.057849228 g/mol

Monoisotopic Mass

129.057849228 g/mol

Boiling Point

460 °F at 760 mmHg (NTP, 1992)
237.7 °C @ 760 mm Hg
239.00 °C. @ 760.00 mm Hg
238 °C

Flash Point

138 °F (NFPA, 2010)
105 °C
99 °C, (Closed Cup)
101 °C c.c.

Heavy Atom Count

10

Vapor Density

4.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.45 (Air= 1)
Relative vapor density (air = 1): 4.5

Density

1.095 at 68 °F (USCG, 1999) - Denser than water; will sink
1.0900 @ 25 °C/4 °C
Relative density (water = 1): 1.09

LogP

2.03 (LogP)
2.03
log Kow= 2.03
2.06

Odor

Penetrating odor, not as offensive as pyridine
Unpleasant odo

Odor Threshold

Odor Threshold Low: 71.0 [mmHg]
[ICSC] Odor threshold from HSDB
71 PPM

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

5 °F (NTP, 1992)
-14.78 °C
-15.6 °C
-15 °C

UNII

E66400VT9R

Related CAS

31177-31-8
530-64-3 (hydrochloride)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

QUINOLINE BINDS TO RNA, DNA & CERTAIN POLYRIBONUCLEOTIDES IN PRESENCE OF NADPH & RAT LIVER MICROSOMES. BINDING WAS PRONOUNCED WITH HELP OF SOME INDUCERS OF MICROSOMAL MONOOXYGENASE SYSTEM. BINDING REACTION REQUIRED NADPH & WAS INHIBITED BY CARBON MONOXIDE, ANILINE, 7,8-BENZOFLAVONE, METHYRAPONE OR SKF 525A. QUINOLINE BOUND PREFERENTIALLY TO POLY(A), POLY(C), POLY(G) & POLY(X), BUT NEGLIGIBLY TO POLY(U) & POLY(I). MOST OF QUINOLINE RESIDUES OF THE ADDUCTS, REGARDLESS OF KIND OF POLYNUCLEOTIDES USED WERE RELEASED BY ACID OR ALKALI AT 100 °C IN FORM OF 3-HYDROXYQUINOLINE. THE 2,3- OR 3,4-EPOXY DERIVATIVE OF QUINOLINE APPARENTLY IS THE REACTIVE INTERMEDIATE FOR NUCLEIC ACID MODIFICATION.

Vapor Pressure

1 mmHg at 139.5 °F ; 5 mmHg at 193.3 °F (NTP, 1992)
0.06 [mmHg]
0.06 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C: 8

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Impurities

Monomethylquinolines, 2,8-dimethylquinoline, and some homologues of isoquinoline.

Other CAS

91-22-5
530-64-3

Absorption Distribution and Excretion

Salmo gairdneri (rainbow trout) readily absorb & metabolize (14)C quinoline when exposed to 1 mg/l concn in water. Juvenile fish accumulated over 60% of the total radiolabel body burden in the gall bladder as quinoline metabolites after 48 hr exposure, followed by 24 hr in clean water. Hydrolysis products of the metabolites, isolated by alkaline digestion & base-catalysed acetylation, were found to be hydroxyquinolines & quinolinethiols. There is evidence that the hydroxy form was present in the gall bladders as the glucuronide was obtained from thin layer chromatographic experiments, & by cleavage with beta-glucuronidase. The thiols, identified by high & low resolution mass spectrometry, predominated over the hydroxy derivative in most tissues examined. Relative body burdens of quinoline plus metabolites after 48 hr were in the order of: gall bladder >muscle >gut >eyes >liver.
Quinoline is absorbed percutaneously.
Rainbow trout were fed pelleted food containing (14)C-quinoline to assess the relationship of digestive processes to pharmacokinetics. The pH of material in the stomach of rainbow trout ranged from 2.7 to 5.2. ... At 2 hr after feeding, 67% of the quinoline was estimated to be non-ionized & available for absorption across gastric epithelium. Quinoline was >99% non-ionized in the alkaline environment of the intestine; however, relative concns in the intestine were about 8% of those measured in the stomach. Gastric absorption was consistent with known serum profiles & excretion patterns of dietary quinoline. Rates of gallbladder emptying appeared to exceed rates of hepatic bile secretion until about 8 hr after a single feeding. Time since feeding influenced both the amount & concn of quinoline-derived radioactivity in the bile. ...
The primary routes of exposure to quinoline are through skin contact with the liquid & inhalation of the vapor or aerosol.
Elimination half-lives of quinoline & its metabolites showed considerable variability among tissues, with a range of 0.3 days for gallbladder to 8.7 days for muscle. Biliary/fecal excretion was significant & glucuronide conjugates made up 14% of the radioactivity in the bile /in trout/.

Metabolism Metabolites

WITH AROMATIC HETEROCYCLIC NITROGEN CMPD ... HYDROXYLATION OCCURS AT THE 3-POSITION, & IF A BENZENOID RING IS ATTACHED TO HETEROCYCLE, HYDROXYLATION OCCURS ALSO AT POSITIONS ORTHO & PARA TO THE N ATOM, IE QUINOLINE YIELDS 3-, 6- & 8-HYDROXYQUINOLINE. QUINOLINE IS ... METABOLIZED INTO 6-HYDROXYCARBOSTYRIL; INITIAL OXIDATION TO 2-HYDROXYQUINOLINE (CARBOSTYRIL) IS CATALYZED BY A SOL ENZYME OF RABBIT LIVER, & SUBSEQUENT HYDROXYLATION ... IS CATALYZED BY A MICROSOMAL ENZYME.
QUINOLINE YIELDS CIS-7,8-DIHYDRO-7,8-DIHYDROXYQUINOLINE PROBABLY IN PSEUDOMONAS. QUINOLINE YIELDS 5,6-DIHYDROXYQUINOLINE & 3-HYDROXYQUINOLINE IN RABBIT. QUINOLINE YIELDS 2-HYDROXYQUINOLINE IN RABBITS. /FROM TABLE/
FIVE FRACTIONS WERE SEPARATED AFTER METABOLISM OF (3)H-LABELED QUINOLINE BY RAT LIVER MICROSOMES. IDENTIFIED METABOLITES WERE 5,6-TRANS-DIHYDROXY-5,6-DIHYDROQUINOLINE, QUINOLINE 1-OXIDE, & 3-HYDROXYQUINOLINE. RELATIVE AMT OF METABOLITES WERE DEPENDENT ON ENZYME INDUCER PRETREATMENT. METABOLIC PATHWAY IS PROPOSED ON BASIS OF ENZYME INDUCER STUDIES.
... The metabolites of quinoline and isoquinoline, as formed in vitro with rat liver homogenate, were identified to investigate possible molecular bases for the differences in their biological activity. The ethyl acetate extractable metabolites of quinoline and isoquinoline were analyzed directly by high pressure liquid chromatography after silylation, and by capillary gas chromatography. The major metabolite of quinoline was 5,6-dihydroxy-5,6-dihydroquinoline. Lesser amounts of 2- and 3-hydroxyquinoline and quinoline-N-oxide were also identified as metabolites. 1-, 4- and 5-hydroxyisoquinoline and isoquinoline-N-oxide were detected as metabolites of isoquinoline. 5,6-Dihydroxy-5,6-dihydroisoquinoline was detected as only a minor metabolite. This difference in the extent to which these isomers are ultimately metabolized to dihydrodiols may be associated with their differences in biological activity.
For more Metabolism/Metabolites (Complete) data for QUINOLINE (8 total), please visit the HSDB record page.
Quinoline has known human metabolites that include 3OHQ, Q-8,6-epoxide, and Quinoline 1-oxide.
PAH metabolism occurs in all tissues, usually by cytochrome P-450 and its associated enzymes. PAHs are metabolized into reactive intermediates, which include epoxide intermediates, dihydrodiols, phenols, quinones, and their various combinations. The phenols, quinones, and dihydrodiols can all be conjugated to glucuronides and sulfate esters; the quinones also form glutathione conjugates. (L10)

Associated Chemicals

ISOQUINOLINE;119-65-3

Wikipedia

Quinoline
Cathinone

Biological Half Life

0.05 Days

Use Classification

Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Carcinogens, Mutagens, Flammable - 2nd degree

Methods of Manufacturing

Prepd by the Skaup synthesis of heating aniline with glycerol and nitrobenzene in presence of sulfuric acid: Clarke, Davis, Org. Syn. coll. vol. I, 478 (2nd ed., 1941) 478: alternate syntheses: Manske, Chem Rev. 20, 113 (1942); Bergstrom, ibis, 35, 150 (1944). Process based on interaction of aniline with acetaldehyde and a formaldehyde hemiacetal: Cislak, Wheeler, US 3020281 (1962 to Reilly Tar & Chem.).
QUINOLINE MAY BE EXTRACTED FROM BONE OIL ... .
Isolation from the chemical oil fraction of coal tar distillates.
Skraup synthesis by heating aniline with glycerol and nitrobenzene in presence of sulfuric acid.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Quinoline: ACTIVE
World production of quinoline is more than 2000 tons annually.
A basic heterocyclic nitrogenous compound typically occurring in coal tar and obtained from it, but more frequently by synthesis.

Analytic Laboratory Methods

GAS CHROMATOGRAPHY/MASS SPECTROMETRY DETECTED QUINOLINE & OTHER POLYNUCLEAR AROMATIC HYDROCARBONS IN EMISSIONS FROM COKE QUENCH TOWER IN QUANTITY SUFFICIENT TO POSE POTENTIAL HEALTH HAZARD.
TRACE ORGANIC COMPOUNDS (SUCH AS QUINOLINE) IN VARIOUS ENVIRONMENTAL SAMPLES OF TAP WATER, RIVER WATER, SEWAGE, RAIN WATER, SEAWATER & SEDIMENT TAKEN FROM THE KITAKYIUSHU AREA (JAPAN) WERE ANALYZED BY COMPUTERIZED GAS CHROMATOGRAPHY-MASS SPECTROMETRY.
ASTM Method D4763. Standard Practice for Identification of Organic Chemicals in Water by Fluorescence Spectroscopy.

Storage Conditions

PROTECT FROM LIGHT & MOISTURE.

Stability Shelf Life

DARKENS ON STORAGE IN ORDINARY, STOPPERED BOTTLE

Dates

Modify: 2023-08-15
Zhang et al. A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation. Nature Chemistry, DOI: 10.1038/s41557-021-00792-1, published online 11 October 2021

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